Erythromycin (gluceptate)

Description

BenchChem offers high-quality Erythromycin (gluceptate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Erythromycin (gluceptate) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C44H81NO21 |

|---|---|

Molecular Weight |

960.1 g/mol |

IUPAC Name |

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;(2R,3R,4S,5R,6S)-2,3,4,5,6,7-hexahydroxyheptanoic acid |

InChI |

InChI=1S/C37H67NO13.C7H14O8/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;8-1-2(9)3(10)4(11)5(12)6(13)7(14)15/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;2-6,8-13H,1H2,(H,14,15)/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;2-,3+,4-,5+,6+/m10/s1 |

InChI Key |

ZXBDZLHAHGPXIG-CCNHHWBYSA-N |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C([C@@H]([C@H]([C@@H]([C@H]([C@H](C(=O)O)O)O)O)O)O)O |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C(C(C(C(C(C(C(=O)O)O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Erythromycin Gluceptate on Bacterial Ribosomes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism by which erythromycin gluceptate, a prominent member of the macrolide class of antibiotics, exerts its bacteriostatic effect by targeting the bacterial ribosome. The document details the binding interactions, the consequential inhibition of protein synthesis, and the prevalent mechanisms of bacterial resistance. Furthermore, it summarizes key quantitative data and outlines the methodologies of pivotal experiments in the field.

Core Mechanism of Action: Inhibition of Protein Synthesis

Erythromycin's primary mode of action is the inhibition of bacterial protein synthesis.[1][2][3] It achieves this by binding to the 50S subunit of the bacterial ribosome, a crucial component of the protein synthesis machinery.[1][4][5][6] This interaction is specific to bacterial ribosomes (70S) as erythromycin does not significantly affect the function of eukaryotic ribosomes (80S), which have different structural components (40S and 60S subunits).[6] The binding of erythromycin is bacteriostatic, meaning it halts the growth and reproduction of bacteria rather than directly killing them.[1][6]

Binding Site within the 50S Ribosomal Subunit

Erythromycin binds within the nascent polypeptide exit tunnel (NPET) of the 50S ribosomal subunit.[7][8][9] This tunnel is the path through which newly synthesized polypeptide chains emerge from the ribosome. The binding site is primarily composed of 23S ribosomal RNA (rRNA) and is located near the peptidyl transferase center (PTC), the active site responsible for peptide bond formation.[6][10][11]

Key interactions have been identified through structural studies, such as cryo-electron microscopy (cryo-EM). A critical hydrogen bond forms between the 2'-OH group of erythromycin's desosamine sugar and the N1 atom of adenine 2058 (A2058) of the 23S rRNA.[12][13] The drug also interacts with other unpaired bases in the peptidyl transferase loop of the 23S rRNA, including A2059.[10]

Steric Hindrance and Inhibition of Elongation

By lodging itself in the NPET, erythromycin physically obstructs the passage of the growing nascent polypeptide chain.[7] While the initiation of translation and the formation of the first few peptide bonds can still occur, the elongation of the polypeptide is prematurely terminated once the nascent chain reaches a certain length (typically 6-8 amino acids).[7][8][14] This steric hindrance prevents the translocation of the peptidyl-tRNA from the A-site to the P-site of the ribosome, effectively stalling protein synthesis.[1][5][11]

Some evidence also suggests that erythromycin stimulates the dissociation of peptidyl-tRNA from the ribosome, particularly during the translocation step.[15][16] This premature release of unfinished polypeptides further contributes to the inhibition of protein synthesis.

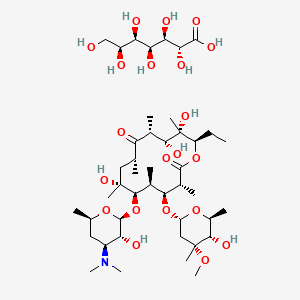

The following diagram illustrates the mechanism of erythromycin action:

Caption: Mechanism of erythromycin action on the bacterial ribosome.

Quantitative Data on Erythromycin-Ribosome Interaction

The interaction of erythromycin with the bacterial ribosome has been quantified through various biochemical and biophysical assays. The following table summarizes key parameters, providing a comparative view of its inhibitory potency and binding affinity.

| Parameter | Organism/System | Value | Reference |

| IC50 (Protein Synthesis Inhibition) | Haemophilus influenzae | 1.5 µg/mL | [17] |

| In vitro SNAP assay | 42 ± 10 nM | [18] | |

| Staphylococcus aureus | 0.38 µg/mL | [19] | |

| Dissociation Constant (KD) | Escherichia coli 70S Ribosomes | ~4 nM | [20] |

| Thermus thermophilus 70S Ribosomes | 8 ± 2 nM | [21] | |

| Escherichia coli 70S Ribosomes | 2.6 ± 0.6 nM | [21] |

Mechanisms of Bacterial Resistance to Erythromycin

The clinical efficacy of erythromycin is threatened by the emergence of bacterial resistance. The two primary mechanisms of resistance are target site modification and active drug efflux.[1][2][22]

Target Site Modification

The most common mechanism of resistance involves the modification of the erythromycin binding site on the 23S rRNA.[1][6] This is often mediated by erythromycin resistance methylase (erm) genes, which encode enzymes that methylate a specific adenine residue (A2058) in the 23S rRNA.[2][13] This methylation reduces the binding affinity of erythromycin to the ribosome, thereby rendering the antibiotic ineffective.[10] This type of resistance can be either inducible or constitutive.[2]

Active Efflux

Another significant resistance mechanism is the active transport of erythromycin out of the bacterial cell by efflux pumps.[1][2] These pumps are membrane proteins that recognize and expel the antibiotic, preventing it from reaching its ribosomal target at a high enough concentration to be effective.[1] The mef (macrolide efflux) genes are commonly associated with this resistance phenotype.[2]

The following diagram illustrates the primary mechanisms of erythromycin resistance:

Caption: Primary mechanisms of bacterial resistance to erythromycin.

Key Experimental Protocols

The elucidation of erythromycin's mechanism of action has been made possible through a variety of sophisticated experimental techniques. Below are outlines of the methodologies for some of the most critical assays.

Cryo-Electron Microscopy (Cryo-EM) of Ribosome-Erythromycin Complexes

Cryo-EM has been instrumental in visualizing the interaction of erythromycin with the ribosome at near-atomic resolution.[12][23][24]

Methodology Outline:

-

Preparation of Ribosomes: Bacterial ribosomes (70S) are purified from cell cultures through a series of centrifugation and chromatography steps.

-

Formation of the Complex: Purified ribosomes are incubated with an excess of erythromycin to ensure saturation of the binding sites.

-

Vitrification: A small volume of the ribosome-erythromycin complex solution is applied to an EM grid, blotted to create a thin film, and rapidly plunged into liquid ethane. This process, known as vitrification, freezes the sample in a non-crystalline, glass-like state, preserving its native structure.

-

Data Collection: The vitrified grids are loaded into a transmission electron microscope (TEM) equipped with a cryo-stage to maintain the low temperature. A large number of images (micrographs) are collected from different angles.

-

Image Processing and 3D Reconstruction: The individual particle images from the micrographs are computationally extracted, aligned, and classified. These 2D projections are then used to reconstruct a 3D model of the ribosome-erythromycin complex.

-

Model Building and Analysis: The high-resolution 3D map is used to build an atomic model of the complex, revealing the precise binding pocket of erythromycin and its interactions with the 23S rRNA.[23]

In Vitro Translation Inhibition Assay

This assay directly measures the effect of erythromycin on protein synthesis in a cell-free system.[18][25]

Methodology Outline:

-

Preparation of the Cell-Free System: A bacterial cell extract containing all the necessary components for translation (ribosomes, tRNAs, amino acids, enzymes, and energy sources) is prepared. Alternatively, a reconstituted system with purified components (e.g., PURExpress) can be used.[25]

-

Template Preparation: A messenger RNA (mRNA) template encoding a reporter protein (e.g., luciferase or a fluorescent protein) is added to the system.[18]

-

Inhibition Assay: The in vitro translation reactions are set up with varying concentrations of erythromycin. A control reaction with no antibiotic is also included.

-

Quantification of Protein Synthesis: The amount of newly synthesized reporter protein is quantified. This can be done by measuring the enzymatic activity of luciferase, the fluorescence of a fluorescent protein, or the incorporation of radiolabeled amino acids into the polypeptide chain.[17][18]

-

Data Analysis: The level of protein synthesis at each erythromycin concentration is compared to the control to determine the inhibitory effect. The data is often plotted to calculate the half-maximal inhibitory concentration (IC50).

The following diagram outlines a typical workflow for an in vitro translation inhibition assay:

Caption: Workflow for an in vitro translation inhibition assay.

Fluorescence Polarization (FP) Assay for Binding Affinity

FP assays are used to measure the binding affinity of erythromycin and its derivatives to the ribosome in a solution-based, equilibrium-state format.[20][26]

Methodology Outline:

-

Fluorescent Labeling: A fluorescently labeled erythromycin derivative (e.g., BODIPY-erythromycin) is synthesized.[20]

-

Binding Reaction: A constant concentration of purified ribosomes is incubated with the fluorescently labeled erythromycin.

-

Competition Assay: To determine the binding affinity of unlabeled erythromycin, a competition experiment is performed. The ribosomes and fluorescently labeled erythromycin are incubated with increasing concentrations of unlabeled erythromycin.

-

Fluorescence Polarization Measurement: The fluorescence polarization of the samples is measured. When the small fluorescently labeled erythromycin is unbound, it tumbles rapidly in solution, resulting in low polarization. Upon binding to the large ribosome, its tumbling is slowed, leading to an increase in polarization.

-

Data Analysis: In the competition assay, as the unlabeled erythromycin displaces the fluorescently labeled ligand, the polarization decreases. The data is fitted to a binding model to calculate the dissociation constant (KD) of the unlabeled erythromycin.[20]

Conclusion

Erythromycin gluceptate remains a clinically significant antibiotic due to its well-defined mechanism of action targeting the bacterial ribosome. Its ability to bind to the 50S subunit and obstruct the nascent polypeptide exit tunnel provides a clear basis for its bacteriostatic properties. Understanding the molecular details of this interaction, as elucidated by structural and biochemical studies, is crucial for the development of novel macrolide derivatives that can overcome existing resistance mechanisms. The experimental protocols outlined in this guide represent the foundational techniques for the continued investigation of ribosome-targeting antibiotics and the broader field of protein synthesis inhibition.

References

- 1. What is the mechanism of Erythromycin? [synapse.patsnap.com]

- 2. journals.asm.org [journals.asm.org]

- 3. droracle.ai [droracle.ai]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. letstalkacademy.com [letstalkacademy.com]

- 8. Inhibition of Protein Synthesis by Antibiotics [sigmaaldrich.com]

- 9. Transient Erythromycin Resistance Phenotype Associated with Peptidyl-tRNA Drop-Off on Early UGG and GGG Codons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Erythromycin binding is reduced in ribosomes with conformational alterations in the 23 S rRNA peptidyl transferase loop - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Insights into the improved macrolide inhibitory activity from the high-resolution cryo-EM structure of dirithromycin bound to the E. coli 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The molecular mechanism of peptide-mediated erythromycin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Erythromycin, carbomycin, and spiramycin inhibit protein synthesis by stimulating the dissociation of peptidyl-tRNA from ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. researchgate.net [researchgate.net]

- 18. A simple real-time assay for in vitro translation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. journals.asm.org [journals.asm.org]

- 20. Fluorescence Polarization Method To Characterize Macrolide-Ribosome Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Prevalence and Mechanisms of Erythromycin Resistance in Group A and Group B Streptococcus: Implications for Reporting Susceptibility Results - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Molecular basis for erythromycin-dependent ribosome-stalling during translation of the ErmBL leader peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Cryo-EM structure of Mycobacterium tuberculosis 50S ribosomal subunit bound with clarithromycin reveals dynamic and specific interactions with macrolides - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Insights into the molecular mechanism of translation inhibition by the ribosome-targeting antibiotic thermorubin - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Fluorescent Assay for Estimating the Binding of Erythromycin Derivatives to Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

The Nexus of Inhibition: A Technical Guide to the Erythromycin Binding Site on the 50S Ribosomal Subunit

For Immediate Release

This technical guide provides a comprehensive overview of the binding site for the macrolide antibiotic erythromycin on the 50S ribosomal subunit of bacteria. Designed for researchers, scientists, and professionals in drug development, this document synthesizes crystallographic, microscopic, and biochemical data to delineate the precise molecular interactions that underpin erythromycin's mechanism of action. The guide details the key ribosomal components involved, presents quantitative binding data, and outlines the experimental methodologies used to elucidate this critical drug-target interface.

Introduction

Erythromycin, a 14-membered macrolide antibiotic, exerts its bacteriostatic effect by inhibiting protein synthesis. It achieves this by binding to the large (50S) ribosomal subunit and physically obstructing the passage of nascent polypeptide chains. This guide focuses on the specific binding pocket of erythromycin, a region of significant interest for understanding its mechanism of action, the basis of bacterial resistance, and the rational design of novel antimicrobial agents. While this document refers to erythromycin, the binding interactions are characteristic of the erythromycin molecule itself, irrespective of the salt form, such as gluceptate.

The Erythromycin Binding Pocket: A Ribosomal RNA-Dominated Interface

High-resolution structural studies using X-ray crystallography and cryo-electron microscopy (cryo-EM) have unequivocally located the erythromycin binding site within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit.[1][2] This tunnel serves as the conduit for newly synthesized polypeptide chains to emerge from the ribosome. By lodging itself within the NPET, erythromycin creates a steric block, prematurely terminating translation, particularly of peptides with specific sequences.[3]

The binding site is predominantly formed by nucleotides of the 23S ribosomal RNA (rRNA), specifically from domains II and V.[4][5] Key interactions include:

-

Domain V of 23S rRNA: This is the primary interaction hub. The desosamine sugar of erythromycin forms crucial hydrogen bonds with adenine bases, most notably A2058 and A2059 (E. coli numbering).[1][6] The lactone ring of the antibiotic establishes hydrophobic and van der Waals interactions with the surrounding rRNA residues. Nucleotide A2062 has also been shown to be conformationally responsive to erythromycin binding, which can influence its inhibitory activity.[2]

-

Domain II of 23S rRNA: The loop of hairpin 35 in domain II also contributes to the binding pocket, with nucleotide A752 being a notable point of interaction, the nature of which can be modulated by modifications to the erythromycin structure.[4]

While the interaction is primarily with rRNA, ribosomal proteins L4 and L22 , located near the exit tunnel, also play a significant role. Mutations in these proteins can confer resistance to erythromycin, likely by inducing conformational changes in the 23S rRNA that disrupt the drug's binding site.[5]

Quantitative Analysis of Erythromycin-Ribosome Binding

The affinity of erythromycin for the bacterial ribosome has been quantified through various biochemical assays. These studies reveal a high-affinity interaction, consistent with its potent inhibitory activity. The dissociation constant (Kd) is a key metric for this interaction, with lower values indicating tighter binding.

| Ribosome Source | Method | Dissociation Constant (Kd) | Reference |

| Escherichia coli | Filter Binding Assay ([³H]erythromycin) | 8.95 ± 1.26 nM | [7] |

| Streptococcus pneumoniae | Equilibrium Binding ([¹⁴C]erythromycin) | 4.9 ± 0.6 nM | [8][9] |

| Escherichia coli | 1H-NMR (low affinity site) | ~10⁻⁵ M | [10] |

Mutations in the 23S rRNA at or near the binding site can dramatically reduce the binding affinity of erythromycin, a common mechanism of bacterial resistance.

| Mutation (in E. coli 23S rRNA) | Fold Reduction in Binding Affinity | Reference |

| G2057A | 20-fold | [6] |

| A2058U | 1,000-fold | [6] |

| A2058G | 10,000-fold | [6] |

Experimental Protocols for Characterizing the Binding Site

The elucidation of the erythromycin binding site has been made possible by a combination of sophisticated experimental techniques. The following sections provide an overview of the key methodologies.

Structural Determination: X-ray Crystallography and Cryo-Electron Microscopy

Both X-ray crystallography and cryo-EM have been instrumental in providing atomic-level views of the erythromycin-ribosome complex.

4.1.1. X-ray Crystallography of Ribosome-Erythromycin Complexes

This technique involves crystallizing the 70S ribosome (or the 50S subunit) in complex with erythromycin and then diffracting X-rays through the crystal to determine the electron density map, from which an atomic model can be built.

-

Ribosome Purification: Bacterial ribosomes (e.g., from Thermus thermophilus or Deinococcus radiodurans) are purified through a series of centrifugation and chromatography steps. The use of extremophiles often yields more stable ribosomes suitable for crystallization.[11]

-

Complex Formation: Purified 70S ribosomes are incubated with a molar excess of erythromycin to ensure saturation of the binding site.

-

Crystallization: The ribosome-erythromycin complex is crystallized, typically using vapor diffusion methods. This is a challenging step due to the large size and conformational flexibility of the ribosome.[12]

-

Data Collection: Crystals are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source. Diffraction data are collected on a detector.[13]

-

Structure Solution and Refinement: The phase problem is solved using methods like molecular replacement with existing ribosome structures. The resulting electron density map is interpreted to build an atomic model of the ribosome and the bound erythromycin. The model is then refined against the experimental data.[12]

4.1.2. Cryo-Electron Microscopy (Cryo-EM) of Ribosome-Erythromycin Complexes

Cryo-EM has emerged as a powerful alternative to crystallography, particularly for large and flexible complexes, as it does not require crystallization.

-

Sample Preparation: A purified solution of the ribosome-erythromycin complex is applied to an EM grid, blotted to create a thin film, and rapidly plunge-frozen in liquid ethane. This vitrifies the sample, preserving the native structure.[14]

-

Data Collection: The frozen grid is imaged in a transmission electron microscope equipped with a direct electron detector. A large number of images (micrographs) of individual ribosome particles in different orientations are collected.[15]

-

Image Processing: Individual particle images are computationally extracted from the micrographs. These 2D images are then aligned and classified to generate 2D class averages. A 3D reconstruction is then generated from these classes, which is further refined to high resolution.[16]

-

Model Building: An atomic model of the ribosome and bound erythromycin is built into the final 3D density map and refined.[15]

Biochemical Analysis: Chemical Footprinting

Chemical footprinting is a powerful biochemical method used to identify the specific nucleotides in rRNA that interact with a bound ligand like erythromycin. The principle is that the bound drug protects the interacting RNA residues from modification by chemical probes.

-

Ribosome-Erythromycin Complex Formation: Purified 70S ribosomes or 50S subunits are incubated with or without erythromycin.

-

Chemical Modification: The complexes are treated with chemical probes that modify accessible rRNA bases. Common probes include dimethyl sulfate (DMS), which methylates adenines and cytosines, and kethoxal, which modifies guanines.

-

RNA Isolation and Primer Extension: The 23S rRNA is extracted from the treated ribosomes. A radiolabeled DNA primer complementary to a region downstream of the expected binding site is annealed to the rRNA. Reverse transcriptase is then used to synthesize cDNA. The enzyme will stop or pause at a modified nucleotide.

-

Gel Electrophoresis and Analysis: The cDNA products are separated by size on a denaturing polyacrylamide gel. By comparing the band patterns from the erythromycin-treated and untreated samples, the nucleotides protected by erythromycin (which appear as diminished or absent bands) can be identified.[1]

Visualizations

The following diagrams illustrate the key molecular interactions and the experimental workflow for determining the erythromycin binding site.

Figure 1: Molecular interactions of erythromycin at its 50S ribosomal subunit binding site.

Figure 2: Experimental workflow for identifying the erythromycin-ribosome binding site.

References

- 1. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Direct Measurements of Erythromycin's Effect on Protein Synthesis Kinetics in Living Bacterial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The macrolide-ketolide antibiotic binding site is formed by structures in domains II and V of 23S ribosomal RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. From Erythromycin to Azithromycin and New Potential Ribosome-Binding Antimicrobials [mdpi.com]

- 6. Erythromycin binding is reduced in ribosomes with conformational alterations in the 23 S rRNA peptidyl transferase loop - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fluorescence Polarization Method To Characterize Macrolide-Ribosome Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Kinetics of drug–ribosome interactions defines the cidality of macrolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. resources.rigaku.com [resources.rigaku.com]

- 13. X-ray crystal structures of 70S ribosome functional complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. shao.hms.harvard.edu [shao.hms.harvard.edu]

- 15. Determination of the ribosome structure to a resolution of 2.5 Å by single‐particle cryo‐EM - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ribosome structures to near-atomic resolution from thirty thousand cryo-EM particles - PMC [pmc.ncbi.nlm.nih.gov]

Crystallographic Insights into the Erythromycin-Ribosome Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystallographic studies that have elucidated the interaction between the macrolide antibiotic erythromycin and the bacterial ribosome. Erythromycin exerts its antibacterial effect by binding to the 50S ribosomal subunit and blocking the nascent polypeptide exit tunnel (NPET), thereby inhibiting protein synthesis.[1][2] High-resolution structural data are crucial for understanding its mechanism of action and for the rational design of new antibiotics to combat resistance. While the specific use of erythromycin gluceptate in these studies is not explicitly detailed in the primary literature, the foundational crystallographic work has focused on the erythromycin molecule itself.

I. Quantitative Crystallographic Data

The following tables summarize the key crystallographic data from several important studies on the erythromycin-ribosome complex. These structures, derived from different bacterial species, provide a comparative view of the antibiotic's binding mode.

| Structure (PDB ID) | Organism | Resolution (Å) | Space Group | Unit Cell Dimensions (Å, °) | Reference |

| 6ND6 | Thermus thermophilus | 2.89 | P2₁2₁2₁ | a=198.9, b=473.1, c=705.9, α=β=γ=90 | [Svetlov et al., 2019][1][2] |

| 4V7U | Escherichia coli | 3.10 | P2₁2₁2₁ | a=200.7, b=477.5, c=711.2, α=β=γ=90 | [Noeske et al., 2014][3] |

| 4V7X | Thermus thermophilus | 3.00 | P2₁2₁2₁ | a=199.1, b=472.9, c=706.8, α=β=γ=90 | [Bulkley et al., 2010][4] |

| Structure (PDB ID) | R-work | R-free | Data Completeness (%) | Mean I/σ(I) |

| 6ND6 | 0.229 | 0.264 | 99.8 | 13.1 |

| 4V7U | 0.205 | 0.254 | 99.9 | 15.1 |

| 4V7X | 0.243 | 0.278 | 100.0 | 11.2 |

II. Experimental Protocols

The determination of the crystal structure of the erythromycin-ribosome complex is a multi-step process that requires meticulous preparation and advanced biophysical techniques. The generalized workflow is presented below, followed by a more detailed breakdown of the key experimental stages.

A. Generalized Experimental Workflow

Caption: Generalized workflow for the crystallographic study of the erythromycin-ribosome complex.

B. Detailed Methodologies

1. Ribosome Preparation and Complex Formation:

-

Bacterial Strain and Growth: Thermus thermophilus HB8 or Escherichia coli MRE600 are commonly used strains.[1][5] Cells are grown in large-scale fermentation to an appropriate optical density and harvested.

-

Ribosome Isolation: 70S ribosomes are isolated from cell lysates through a series of differential centrifugation steps followed by sucrose density gradient centrifugation to separate the 70S particles from the 30S and 50S subunits.[1]

-

Complex Formation: Purified 70S ribosomes are incubated with a molar excess of erythromycin. For the structure with PDB ID 6ND6, the complex also included mRNA and tRNAs in the A, P, and E sites to represent a more physiological state.[1]

2. Crystallization:

-

Method: The hanging-drop or sitting-drop vapor diffusion method is typically employed. A small volume of the ribosome-erythromycin complex is mixed with an equal volume of a reservoir solution and equilibrated against a larger volume of the reservoir solution.

-

Conditions: Crystallization conditions are highly specific and require extensive screening. A representative condition for the T. thermophilus 70S ribosome complex involves a reservoir solution containing polyethylene glycol (PEG), magnesium salts, and a buffer such as HEPES or Bis-Tris at a specific pH.

3. Data Collection and Processing:

-

Cryo-protection: Before exposure to X-rays, crystals are typically soaked in a cryo-protectant solution, which is often the reservoir solution supplemented with an agent like glycerol or ethylene glycol, and then flash-cooled in liquid nitrogen to prevent radiation damage.

-

X-ray Diffraction: Data are collected at synchrotron radiation sources, which provide high-intensity X-ray beams. Crystals are maintained at cryogenic temperatures (around 100 K) during data collection.

-

Data Processing: The diffraction images are processed using software packages like HKL2000 or XDS. This involves indexing the diffraction spots, integrating their intensities, and scaling the data from multiple images.

4. Structure Solution and Refinement:

-

Phasing: The phase problem is solved using molecular replacement, where a previously solved structure of a ribosome is used as a search model.

-

Model Building and Refinement: An initial model of the ribosome-erythromycin complex is built into the electron density map. This model is then improved through iterative cycles of manual rebuilding in programs like Coot and automated refinement using software such as PHENIX or Refmac.[1] Unbiased Fo-Fc electron difference Fourier maps are used to accurately place the erythromycin molecule.[1]

-

Validation: The final structure is validated using tools like MolProbity to check for geometric correctness and overall quality. Key metrics for validation are the R-work and R-free values.

III. Erythromycin Binding Site and Interactions

Erythromycin binds within the nascent polypeptide exit tunnel (NPET) of the 50S ribosomal subunit, in close proximity to the peptidyl transferase center (PTC).[1][2] Its binding site is primarily composed of 23S ribosomal RNA (rRNA) nucleotides, with some interactions from ribosomal proteins. The key interactions are depicted in the diagram below.

Caption: Key interactions of erythromycin within the ribosomal exit tunnel.

The desosamine sugar of erythromycin forms crucial hydrogen bonds with nucleotides A2058 and A2059 of the 23S rRNA.[1] These interactions are critical for the high-affinity binding of the drug. The macrolide ring is situated in a hydrophobic pocket formed by other rRNA residues and parts of ribosomal proteins uL4 and uL22. The binding of erythromycin can also induce conformational changes in the ribosome, such as the reorientation of nucleotide A2062, which can further impact the passage of the nascent polypeptide.[1][6]

The detailed structural understanding provided by these crystallographic studies not only clarifies the mechanism of action of erythromycin but also provides a template for the development of new macrolide antibiotics that can overcome existing resistance mechanisms.

References

- 1. High-resolution crystal structures of ribosome-bound chloramphenicol and erythromycin provide the ultimate basis for their competition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-resolution crystal structures of ribosome-bound chloramphenicol and erythromycin provide the ultimate basis for their competition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rcsb.org [rcsb.org]

- 4. rcsb.org [rcsb.org]

- 5. Fluorescence Polarization Method To Characterize Macrolide-Ribosome Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

In Vitro Antibacterial Spectrum of Erythromycin (Gluceptate): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of erythromycin, with a focus on its gluceptate salt. Erythromycin is a macrolide antibiotic that has been a cornerstone in the treatment of various bacterial infections for decades. Its gluceptate formulation is intended for intravenous administration, ensuring rapid bioavailability for treating moderate to severe infections. This document delves into its mechanism of action, summarizes its activity against a range of clinically relevant bacteria through quantitative data, and outlines the standard experimental protocols for determining its antibacterial efficacy.

Mechanism of Action

Erythromycin exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria.[1][2][3][4] The drug penetrates the bacterial cell wall and reversibly binds to the 50S subunit of the bacterial ribosome.[1][2][3][4] This binding action interferes with the translocation step of protein synthesis, specifically preventing the movement of the peptidyl-tRNA from the A-site to the P-site on the ribosome.[2][3] Consequently, the elongation of the polypeptide chain is halted, thereby inhibiting bacterial growth and replication.[1][2][3]

In Vitro Antibacterial Spectrum

Erythromycin demonstrates a broad spectrum of activity, primarily against Gram-positive bacteria and some Gram-negative organisms, as well as atypical pathogens.[5] The following tables summarize the Minimum Inhibitory Concentration (MIC) values of erythromycin against various clinically significant bacteria. The data is compiled from multiple in vitro studies. It is important to note that MIC values can vary depending on the specific strain and the testing methodology employed.

Gram-Positive Bacteria

| Bacterial Species | Strain(s) | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus | Clinical Isolates | 0.25 - >64 | 1 - 2 | ≥8 |

| Streptococcus pyogenes (Group A Streptococcus) | Clinical Isolates | ≤0.03 - >64 | ≤0.12 | ≥1 |

| Streptococcus pneumoniae | Clinical Isolates | ≤0.03 - >64 | 0.06 - 0.125 | 1 - ≥8 |

MIC50 and MIC90 represent the MICs at which 50% and 90% of the isolates are inhibited, respectively.

Gram-Negative Bacteria

| Bacterial Species | Strain(s) | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Haemophilus influenzae | Clinical Isolates | ≤0.03 - 4 | 2 | 2 |

| Moraxella catarrhalis | Clinical Isolates | 0.03 - >0.5 | - | 0.12 |

| Legionella pneumophila | Clinical Isolates | 0.0001 - 1 | 0.25 | 0.5 |

MIC50 and MIC90 represent the MICs at which 50% and 90% of the isolates are inhibited, respectively.

Atypical Bacteria

| Bacterial Species | Strain(s) | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Mycoplasma pneumoniae | Clinical Isolates | 64 - 1024 | 512 | 512 |

| Chlamydia trachomatis | Clinical Isolates | 0.016 - 1.0 | - | - |

MIC50 and MIC90 represent the MICs at which 50% and 90% of the isolates are inhibited, respectively.

Experimental Protocols for Susceptibility Testing

The determination of the in vitro antibacterial spectrum of erythromycin relies on standardized susceptibility testing methods. The most common protocols are broth microdilution, agar dilution, and disk diffusion.

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid growth medium.

-

Preparation of Erythromycin Solutions : A stock solution of erythromycin gluceptate is prepared and serially diluted (typically two-fold) in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of concentrations.

-

Inoculum Preparation : A standardized inoculum of the test bacterium is prepared to a density equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.

-

Inoculation : The wells of a microtiter plate containing the serially diluted erythromycin are inoculated with the bacterial suspension. A growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only) are included.

-

Incubation : The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination : The MIC is read as the lowest concentration of erythromycin that completely inhibits visible growth of the organism.

Agar Dilution Method

This method also determines the MIC but uses a solid agar medium.

-

Preparation of Agar Plates : Molten Mueller-Hinton agar is supplemented with varying concentrations of erythromycin. The agar is then poured into petri dishes and allowed to solidify.

-

Inoculum Preparation : A bacterial suspension is prepared as described for the broth microdilution method and adjusted to a concentration of approximately 1 x 108 CFU/mL.

-

Inoculation : A small, standardized volume of the inoculum is spotted onto the surface of the agar plates containing different erythromycin concentrations.

-

Incubation : The plates are incubated at 35-37°C for 16-20 hours.

-

MIC Determination : The MIC is the lowest concentration of erythromycin that inhibits the visible growth of the bacteria on the agar surface.

Disk Diffusion Method (Kirby-Bauer Test)

This qualitative or semi-quantitative method assesses the susceptibility of bacteria to an antibiotic based on the size of the zone of growth inhibition around a disk impregnated with the antibiotic.

-

Inoculum Preparation : A standardized inoculum (0.5 McFarland standard) of the test bacterium is prepared.

-

Inoculation : A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate to create a lawn of bacteria.

-

Application of Antibiotic Disk : A paper disk containing a standardized amount of erythromycin (e.g., 15 µg) is placed on the surface of the inoculated agar.

-

Incubation : The plate is incubated at 35-37°C for 16-24 hours.

-

Interpretation : The diameter of the zone of complete growth inhibition around the disk is measured. This zone diameter is then compared to established breakpoints to categorize the organism as susceptible, intermediate, or resistant to erythromycin.

Conclusion

Erythromycin gluceptate remains a clinically relevant antibiotic with a well-defined in vitro spectrum of activity, particularly against Gram-positive cocci and atypical pathogens. The standardized methodologies of broth microdilution, agar dilution, and disk diffusion are crucial for accurately determining its efficacy against specific bacterial isolates. The quantitative data presented in this guide serves as a valuable resource for researchers and drug development professionals in the ongoing efforts to understand and combat bacterial infections. Continuous surveillance of erythromycin's in vitro activity is essential to monitor for the emergence of resistance and to guide appropriate clinical use.

References

- 1. Investigation of Staphylococcus aureus Isolates Identified as Erythromycin Intermediate by the Vitek-1 System: Comparison with Results Obtained with the Vitek-2 and Phoenix Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. Resistance to Macrolides and Related Antibiotics in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

A Technical Guide to the Non-Antibiotic Activities of Erythromycin in Cellular Models

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Erythromycin, a well-established macrolide antibiotic, possesses a range of significant biological activities independent of its antimicrobial properties. These non-antibiotic functions, primarily immunomodulatory, anti-inflammatory, and prokinetic, are of growing interest for their therapeutic potential in chronic inflammatory and motility disorders. This technical guide provides an in-depth overview of the cellular and molecular mechanisms underlying these effects, supported by quantitative data from various in vitro models. Key activities include the suppression of pro-inflammatory cytokines, modulation of leukocyte behavior, regulation of airway mucus secretion, and agonism of the motilin receptor. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways to serve as a comprehensive resource for researchers in pharmacology and drug development.

Introduction

Erythromycin is a macrolide antibiotic produced by the actinomycete Saccharopolyspora erythraea (formerly Streptomyces erythreus)[1]. Its antibacterial action is achieved by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis[1][2][3]. Beyond this primary function, a substantial body of evidence has demonstrated that erythromycin exerts potent immunomodulatory and prokinetic effects at concentrations achievable in vivo. These actions are particularly relevant in the context of chronic inflammatory airway diseases, such as diffuse panbronchiolitis and chronic sinusitis, where its clinical efficacy appears to extend beyond its ability to eradicate bacteria[4][5]. This guide focuses specifically on the non-antibiotic activities of erythromycin (including its gluceptate salt form) as observed in cellular models, providing the quantitative, mechanistic, and methodological details required for advanced research and development.

Immunomodulatory and Anti-inflammatory Activities

Erythromycin modulates the function of multiple immune and structural cells, leading to a net anti-inflammatory effect. This is achieved through the regulation of cytokine networks, direct effects on leukocyte function, and modulation of airway epithelial cell responses.

Effects on Inflammatory Cytokine Production

Erythromycin has been shown to inhibit the production of key pro-inflammatory cytokines from various cell types in response to inflammatory stimuli.

-

In Whole Blood: In in vitro models using human whole blood stimulated with heat-killed Streptococcus pneumoniae, erythromycin causes a dose-dependent decrease in the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), with significant inhibition observed at concentrations starting at 10⁻⁵ M[6]. At higher concentrations (10⁻³ M), it also inhibits the secretion of IL-10, IL-12, and Interferon-gamma (IFN-γ)[6].

-

In Macrophages: In rat alveolar macrophages stimulated with lipopolysaccharide (LPS), erythromycin reduces the production and secretion of TNF-α and cytokine-induced neutrophil chemoattractants (CINCs), the rat counterparts to human IL-8[7]. Interestingly, this occurs despite a slight upregulation of the corresponding mRNA, suggesting inhibition at a translational or post-translational level[7].

-

In T-Cells: In Jurkat T-cells, erythromycin at concentrations greater than 10⁻⁶ M significantly inhibits the expression of IL-8[8][9].

Modulation of Leukocyte Function

Erythromycin directly influences the behavior of key innate immune cells, particularly neutrophils and macrophages.

-

Neutrophils: A primary anti-inflammatory mechanism of erythromycin is the promotion of neutrophil apoptosis, or programmed cell death, which is crucial for the resolution of inflammation[10]. In cultures of isolated human neutrophils, erythromycin augments apoptosis in a dose-dependent manner, with a maximal effect at concentrations of 10 µg/mL and above[10]. After 12 hours of incubation, 10 µg/mL of erythromycin increased the percentage of apoptotic neutrophils to 79.2% compared to 51.2% in the control medium[10]. It also inhibits the generation of superoxide by neutrophils, with a 50% inhibitory concentration (IC50) of 0.7 mM in a whole-cell system and 0.2 mM in a cell-free system, indicating direct inhibition of NADPH oxidase activity[11]. Furthermore, erythromycin can downregulate the expression of critical cell adhesion molecules (CAMs) such as P-selectin, E-selectin, ICAM-1, and VCAM-1, which are necessary for neutrophil recruitment to sites of inflammation[12].

-

Macrophages: Erythromycin has been found to regulate macrophage function and phenotype. Studies have shown it can ameliorate cigarette smoke-induced oxidative stress in macrophages by activating the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) pathway, which in turn inhibits the pro-inflammatory NF-κB signaling pathway[13][14][15][16][17].

Regulation of Airway Mucus and Defense

In airway epithelial cells, erythromycin modulates mucus production, a key feature of chronic respiratory diseases. It has been shown to block rhinovirus-induced MUC5AC mucin overproduction and hypersecretion in cultured human tracheal epithelial cells[18]. This effect may be mediated by the inhibition of the p44/42 MAPK pathway[18].

Key Signaling Pathways

The immunomodulatory effects of erythromycin are orchestrated through its influence on several critical intracellular signaling pathways.

The Nuclear Factor-kappa B (NF-κB) is a master transcriptional regulator of pro-inflammatory genes, including those for TNF-α, IL-6, and IL-8[19]. Erythromycin has been shown to inhibit the activation of NF-κB in multiple cell types. In T-cells, it inhibits the DNA-binding activity of NF-κB at concentrations between 10⁻⁷ M and 10⁻⁵ M[8]. In human bronchial epithelial cells, studies suggest that erythromycin acts downstream of the dissociation of NF-κB from its inhibitor, IκBα, as it does not prevent IκBα degradation[19]. This indicates an interference with the NF-κB complex's activity or nuclear translocation rather than its initial activation step[19].

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Erythromycin Gluceptate | C44H81NO21 | CID 16051953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Erythromycin? [synapse.patsnap.com]

- 4. The anti-inflammatory effect of erythromycin and its derivatives, with special reference to nasal polyposis and chronic sinusitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Immunomodulation by macrolide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Erythromycin Inhibits Tumor Necrosis Factor Alpha and Interleukin 6 Production Induced by Heat-Killed Streptococcus pneumoniae in Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of long-term administration of erythromycin on cytokine production in rat alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Erythromycin Inhibits Transcriptional Activation of NF-κB, but not NFAT, through Calcineurin-Independent Signaling in T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Erythromycin inhibits transcriptional activation of NF-kappaB, but not NFAT, through calcineurin-independent signaling in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The effects of erythromycin on human peripheral neutrophil apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-inflammatory action of erythromycin. Its inhibitory effect on neutrophil NADPH oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Erythromycin exerts in vivo anti-inflammatory activity downregulating cell adhesion molecule expression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Erythromycin inhibits cigarette smoke-induced inflammation through regulating the PPARγ/NF-κB signaling pathway in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Erythromycin regulates peroxisome proliferator-activated receptor γ to ameliorate cigarette smoke-induced oxidative stress in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Erythromycin regulates peroxisome proliferator-activated receptor γ to ameliorate cigarette smoke-induced oxidative stress in macrophages - Li - Journal of Thoracic Disease [jtd.amegroups.org]

- 17. Erythromycin regulates peroxisome proliferator-activated receptor γ to ameliorate cigarette smoke-induced oxidative stress in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Erythromycin attenuates MUC5AC synthesis and secretion in cultured human tracheal cells infected with RV14 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Molecular Mechanisms of Anti-Inflammatory Action of Erythromycin in Human Bronchial Epithelial Cells: Possible Role in the Signaling Pathway That Regulates Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

Erythromycin (Gluceptate) as a Motilin Receptor Agonist: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of erythromycin, specifically its gluceptate salt, as a research tool for studying the motilin receptor. Erythromycin, a macrolide antibiotic, is a well-established motilin receptor agonist and has been instrumental in elucidating the physiological roles of motilin and its receptor in gastrointestinal (GI) motility.[1][2] This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the core signaling pathways and experimental workflows.

Introduction: Erythromycin as a Motilide

Erythromycin's prokinetic properties stem from its fortuitous ability to bind to and activate the motilin receptor (MTLR), a G protein-coupled receptor (GPCR).[2][3] This action mimics the endogenous ligand, motilin, a 22-amino acid peptide that regulates the migrating motor complex (MMC), a pattern of electromechanical activity in the GI tract during fasting.[2][3] Compounds like erythromycin that are macrolide antibiotics and also act as motilin agonists are termed "motilides".[3] The study of erythromycin has been pivotal in understanding the role of motilin in gastric emptying and in the development of novel prokinetic agents.[1][2]

Mechanism of Action and Signaling Pathway

Erythromycin binds to the motilin receptor, which is predominantly expressed on smooth muscle cells and enteric neurons of the stomach and small intestine.[3] The motilin receptor is primarily coupled to the Gq/11 and G12/13 families of G proteins.[4][5]

Activation of the motilin receptor by erythromycin initiates a downstream signaling cascade:

-

Gq/11 Pathway: Upon receptor activation, the α-subunit of Gq/11 activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ concentration, along with DAG-mediated activation of Protein Kinase C (PKC), contributes to the contraction of smooth muscle cells.[4]

-

G12/13 Pathway and RhoA Activation: The motilin receptor also couples to G12/13 proteins, which activate the small GTPase RhoA.[1][4] Activated RhoA, in turn, activates Rho-kinase. Rho-kinase phosphorylates and inhibits myosin light chain phosphatase (MLCP), leading to an increase in the phosphorylation of the myosin light chain. This "calcium sensitization" enhances the contractile force of the smooth muscle at a given intracellular Ca2+ concentration.[1]

This dual signaling pathway results in potent and sustained smooth muscle contraction, which is the basis for erythromycin's prokinetic effects.

Caption: Motilin receptor signaling pathway activated by erythromycin.

Quantitative Data

The following tables summarize the quantitative data for erythromycin and motilin at the motilin receptor from various published studies. It is important to note the differences in experimental systems (e.g., species, tissue, recombinant vs. native receptors) as these can influence the measured values.

Table 1: Receptor Binding Affinity and Density

| Ligand | Preparation | Radioligand | Kd / IC50 / Ki | Bmax (fmol/mg protein) | Reference(s) |

| Motilin | Rabbit colonic smooth muscle homogenates | [125I]motilin | Kd: 0.31 nM | 41 ± 3 | [6] |

| Motilin | Rabbit colon smooth muscle homogenates | [125I]motilin | Kd: 0.53 ± 0.10 nM | 48 ± 6 | [7] |

| Erythromycin | Rabbit colonic smooth muscle homogenates | [125I]motilin | Ki: 84.0 nM | Not reported | [6] |

| Erythromycin | Rabbit duodenal smooth muscle membranes | [125I]motilin | IC50: 1.3 x 10-7 M (130 nM) | Not reported | [8] |

Table 2: Functional Potency and Efficacy

| Agonist | Assay | Preparation | EC50 | Efficacy | Reference(s) |

| Motilin | Muscle Contraction | Isolated rabbit colon myocytes | 63 ± 13 pM | Peak shortening: 26.8 ± 0.9% | [7] |

| Erythromycin | Muscle Contraction | Isolated rabbit colon myocytes | 30 ± 17 pM | Peak shortening: 24.1 ± 0.8% | [7] |

| Erythromycin | Muscle Contraction | Rabbit duodenal smooth muscle strips | 2.0 x 10-6 M (2 µM) | 50% of max. response to acetylcholine | [8] |

| Erythromycin | Inhibition of Reflex Contractions | Guinea pig small intestine | 84 µM | - | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize erythromycin as a motilin receptor agonist.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd, Ki) and density (Bmax) of ligands to the motilin receptor.

Objective: To quantify the binding of erythromycin to the motilin receptor.

Materials:

-

Tissue homogenates (e.g., rabbit antral smooth muscle) or cell membranes from cells expressing the motilin receptor.

-

Radioligand: [125I]-motilin.

-

Unlabeled ligands: Erythromycin gluceptate, unlabeled motilin.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation fluid and a gamma counter.

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer. Determine protein concentration using a standard assay (e.g., Bradford or BCA).

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Membranes + [125I]-motilin.

-

Non-specific Binding: Membranes + [125I]-motilin + a high concentration of unlabeled motilin (e.g., 1 µM).

-

Competition Binding: Membranes + [125I]-motilin + varying concentrations of erythromycin.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in vials with scintillation fluid and count the radioactivity using a gamma counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

For competition assays, plot the percentage of specific binding against the log concentration of erythromycin to determine the IC50 value.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation.

Objective: To determine the potency (EC50) of erythromycin in activating the motilin receptor.

Materials:

-

CHO or HEK293 cells stably expressing the human motilin receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

-

Erythromycin gluceptate and other test compounds.

-

A fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation).

Procedure:

-

Cell Plating: Seed the motilin receptor-expressing cells into a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye for a specified time (e.g., 30-60 minutes) at 37°C.

-

Compound Preparation: Prepare serial dilutions of erythromycin in assay buffer.

-

Measurement: Place the cell plate in the fluorescence plate reader. Record a baseline fluorescence reading. Add the erythromycin solutions to the wells and immediately begin kinetic measurement of fluorescence intensity over time.

-

Data Analysis:

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

Plot the peak fluorescence response against the log concentration of erythromycin.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

In Vivo Gastric Emptying Assay (Phenol Red Method)

This assay measures the rate of gastric emptying in animal models to assess the prokinetic effects of erythromycin.

Objective: To evaluate the in vivo efficacy of erythromycin in promoting gastric emptying.

Materials:

-

Mice or rats, fasted overnight with free access to water.

-

Test meal: 1.5% methylcellulose in water containing 0.05% phenol red (a non-absorbable marker).[10]

-

Erythromycin gluceptate solution for administration (e.g., intraperitoneal injection).

-

0.1 N NaOH.

-

Spectrophotometer.

Procedure:

-

Dosing: Administer erythromycin or vehicle to the fasted animals at a specific time before the test meal.

-

Meal Administration: Administer a fixed volume of the phenol red-containing test meal via oral gavage.[10]

-

Gastric Emptying Period: At a predetermined time after meal administration (e.g., 20 minutes), euthanize the animals.

-

Sample Collection: Clamp the pylorus and cardia, and carefully excise the stomach.

-

Phenol Red Extraction: Homogenize the stomach in 0.1 N NaOH to extract the phenol red. Centrifuge the homogenate to pellet any debris.

-

Quantification: Measure the absorbance of the supernatant at 560 nm. A standard curve of phenol red in 0.1 N NaOH is used to determine the amount of phenol red remaining in the stomach.

-

Data Analysis:

-

Calculate the percentage of gastric emptying using the formula: % Gastric Emptying = (1 - (Amount of phenol red in stomach / Average amount of phenol red in stomachs at time 0)) * 100

-

Compare the gastric emptying rates between the erythromycin-treated and vehicle-treated groups.

-

Caption: A typical experimental workflow for characterizing a motilin receptor agonist.

Conclusion

Erythromycin (gluceptate) remains an invaluable tool for researchers studying the motilin receptor and its role in GI physiology. Its well-characterized mechanism of action, established signaling pathways, and potent prokinetic effects make it an excellent positive control and pharmacological probe. This guide provides a comprehensive resource for the effective utilization of erythromycin in motilin receptor research, from in vitro binding and functional assays to in vivo models of gastric motility. The provided protocols and data serve as a foundation for designing and interpreting experiments aimed at furthering our understanding of this important therapeutic target.

References

- 1. RhoA downstream of Gq and G12/13 Pathways regulates Protease-activated Receptor-mediated dense granule release in platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility [frontiersin.org]

- 3. reprocell.com [reprocell.com]

- 4. G Protein–Coupled Receptor and RhoA-Stimulated Transcriptional Responses: Links to Inflammation, Differentiation, and Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural basis for motilin and erythromycin recognition by motilin receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Erythromycin contracts rabbit colon myocytes via occupation of motilin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Down-regulation of motilin receptors on rabbit colon myocytes by chronic oral erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Erythromycin is a motilin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Erythromycin inhibits contractions of nerve-muscle preparations of the guinea pig small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jnm.snmjournals.org [jnm.snmjournals.org]

Investigating the Anti-inflammatory Properties of Erythromycin Gluceptate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythromycin, a macrolide antibiotic, has long been recognized for its antimicrobial properties. However, a substantial body of evidence has demonstrated its significant anti-inflammatory and immunomodulatory effects, independent of its antibacterial action.[1][2][3] This technical guide provides an in-depth review of the anti-inflammatory properties of Erythromycin, with a focus on the active moiety relevant to the gluceptate salt form. It consolidates key quantitative data from various preclinical and clinical studies, details common experimental protocols for investigation, and visualizes the core signaling pathways modulated by this versatile compound. The primary mechanisms of action include the downregulation of pro-inflammatory cytokines, inhibition of inflammatory cell recruitment and activity, and modulation of critical intracellular signaling cascades such as NF-κB and MAPK.[4][5][6] This document serves as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of Erythromycin in inflammatory diseases.

Core Mechanisms of Anti-inflammatory Action

Erythromycin exerts its anti-inflammatory effects through a multi-faceted approach, targeting several key stages of the inflammatory cascade. These actions are observed at concentrations achievable in clinical settings.[7]

-

Inhibition of Pro-inflammatory Cytokine Production: Erythromycin has been shown to significantly reduce the production and expression of key pro-inflammatory cytokines. Several studies have demonstrated its ability to inhibit the gene expression and release of Interleukin-6 (IL-6) and Interleukin-8 (IL-8).[8][9][10][11] It also attenuates the production of Tumor Necrosis Factor-alpha (TNF-α).[2][7] This suppression of chemical messengers is crucial in dampening the overall inflammatory response.

-

Downregulation of Cell Adhesion Molecules: A critical step in inflammation is the recruitment of leukocytes to the site of injury. Erythromycin inhibits this process by downregulating the expression of cell adhesion molecules (CAMs) on endothelial cells. In vivo studies have shown that Erythromycin pretreatment prevents the upregulation of P-selectin, E-selectin, Intercellular Adhesion Molecule-1 (ICAM-1), and Vascular Cell Adhesion Molecule-1 (VCAM-1) mRNA.[4][12] This reduction in adhesion molecules leads to a marked decrease in leukocyte rolling, adhesion, and emigration into tissues.[4][12]

-

Modulation of Inflammatory Cell Function: Erythromycin directly affects the function of key inflammatory cells, particularly neutrophils. It has been found to accelerate neutrophil apoptosis (programmed cell death), which helps in the resolution of inflammation.[8] Furthermore, Erythromycin can inhibit the superoxide generation of neutrophils by targeting the activation of NADPH oxidase, a key enzyme in the production of reactive oxygen species (ROS).[13][14] It also suppresses the activity of matrix metalloproteinase-9 (MMP-9), an enzyme crucial for inflammatory cell migration.[15]

-

Upregulation of Anti-inflammatory Mediators: Recent research has uncovered that Erythromycin's anti-inflammatory action is also mediated by the upregulation of homeostatic proteins. One such protein is Developmental Endothelial Locus-1 (DEL-1), which acts as an endogenous inhibitor of neutrophil recruitment. Erythromycin has been shown to induce DEL-1 transcription, thereby actively suppressing neutrophil infiltration in models of acute lung injury and periodontitis.[16][17][18]

Modulation of Intracellular Signaling Pathways

Erythromycin's effects on cytokine production and cell function are rooted in its ability to interfere with critical intracellular signaling pathways that regulate inflammatory gene expression.

The NF-κB Pathway

Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines and adhesion molecules. Erythromycin has been consistently shown to suppress the activation of NF-κB.[5][19][20] Interestingly, its mechanism does not appear to involve preventing the degradation of the inhibitory protein IκBα.[1][5] Instead, evidence suggests that Erythromycin acts downstream of IκBα dissociation, possibly interfering with the nuclear translocation or DNA-binding activity of the NF-κB complex.[1][5] This inhibitory action is independent of its antibacterial properties.[1]

Caption: Erythromycin inhibits the NF-κB pathway downstream of IκBα degradation.

The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial for regulating cellular processes like proliferation and apoptosis. The Extracellular signal-Regulated Kinase (ERK) pathway, a key MAPK cascade, has been implicated in the pathology of inflammatory conditions like nasal polyposis. Studies have shown that Erythromycin can inhibit the proliferation of nasal polyp-derived cells and induce apoptosis by suppressing the activation of the ERK/MAPK signaling pathway.[6] This is achieved by downregulating the expression of phosphorylated MEK1 and ERK1, key kinases in this cascade.[6] Other research indicates Erythromycin can also inhibit the JNK/c-Jun pathway, another branch of the MAPK family.[21]

Caption: Erythromycin inhibits phosphorylation of MEK and ERK in the MAPK pathway.

Quantitative Data Summary

The anti-inflammatory efficacy of Erythromycin has been quantified in numerous studies. The following tables summarize key findings from both in vitro and in vivo models.

Table 1: Summary of In Vitro Anti-inflammatory Effects

| Cell Type / System | Stimulus | Erythromycin Conc. | Observed Effect | Quantitative Result | Citation(s) |

| Human Whole Blood | Heat-killed S. pneumoniae | 10⁻⁵ M | Inhibition of TNF & IL-6 | Significant inhibition | [7] |

| Human Whole Blood | Heat-killed S. pneumoniae | 10⁻⁴ M | Inhibition of IFN-γ | Significant inhibition | [7] |

| Human PMNLs | P. acnes | Sub-MIC | Reduction of ROS release | Significant inhibition | [14] |

| Human T cells | PMA + Calcium Ionophore | >10⁻⁶ M | Inhibition of IL-8 expression | Significant inhibition | [11][22] |

| Human Jurkat T cells | TNF-α | Concentration-dependent | Inhibition of RANKL & NF-κB | Significant correlation | [20] |

| U937 Monocytes | - | Concentration-dependent | Downregulation of MMP-9 mRNA | Dose-dependent reduction | [15] |

| Human Lung Fibroblasts | IL-1β or TNF-α | - | Attenuated eotaxin release | Significant suppression | [23] |

| Cell-free system | Sodium Lauryl Sulfate | 0.2 mM | Inhibition of NADPH oxidase | 50% inhibition (IC₅₀) | [13] |

Table 2: Summary of In Vivo Anti-inflammatory Effects

| Animal Model | Inflammatory Challenge | Erythromycin Dosage | Observed Effect | Quantitative Result | Citation(s) |

| Rat | LPS (intratracheal) | 30 mg/kg/day for 1 week | Reduced neutrophil count in BALF | Significant reduction | [4][12] |

| Rat | LPS exposure of mesentery | 30 mg/kg/day for 1 week | Inhibition of leukocyte rolling | 100% inhibition | [4][12] |

| Rat | LPS exposure of mesentery | 30 mg/kg/day for 1 week | Inhibition of leukocyte adhesion | 93% inhibition | [4][12] |

| Rat | LPS exposure of mesentery | 30 mg/kg/day for 1 week | Inhibition of leukocyte emigration | 95% inhibition | [4][12] |

| Rat | Adjuvant-induced arthritis | 5, 10, 15 mg/kg | Inhibition of lysosomal enzyme release | Significant (p < 0.01), dose-dependent | [24] |

| Mouse | P. acnes culture supernatant | Sub-MIC treatment of culture | Reduction of neutrophil chemotaxis | 58.3% reduction in NCF production | [14] |

| COPD Patients | Chronic Inflammation | 6 months treatment | Reduction of exacerbations | 35% reduction in relative risk | [25] |

| COPD Patients | Chronic Inflammation | 6 months treatment | Reduction of sputum neutrophils | Significant reduction | [25] |

Key Experimental Protocols

Investigating the anti-inflammatory properties of a compound like Erythromycin requires robust and reproducible experimental models. Below are detailed methodologies for commonly cited experiments.

In Vivo Model: LPS-Induced Lung Injury in Rats

This model is used to evaluate the effect of an agent on acute neutrophilic inflammation in the lungs.[4][12]

-

Animal Preparation: Male Wistar rats (200-250g) are used. Animals are housed under standard conditions with free access to food and water.

-

Drug Administration: A treatment group receives Erythromycin (e.g., 30 mg/kg/day, intraperitoneally) for a predefined period (e.g., 7 days). A control group receives a vehicle (e.g., saline).

-

Induction of Inflammation: On the final day of treatment, animals are anesthetized. A small incision is made in the neck to expose the trachea. Lipopolysaccharide (LPS from E. coli, e.g., 0.4 mg/kg) in saline is instilled directly into the trachea.

-

Sample Collection (4-6 hours post-LPS):

-

Bronchoalveolar Lavage (BAL): The lungs are lavaged multiple times with sterile saline via a tracheal cannula. The recovered fluid (BALF) is collected.

-

Lung Tissue: Lungs are perfused with saline to remove blood, then harvested. One lung may be snap-frozen for molecular analysis (RT-PCR, Western blot), while the other is fixed in formalin for histology.

-

-

Analysis:

-

Cell Counts: Total and differential cell counts (neutrophils, macrophages) are performed on the BALF using a hemocytometer and stained cytospins.

-

Myeloperoxidase (MPO) Assay: Lung tissue homogenates are assayed for MPO activity, a marker of neutrophil accumulation.

-

Cytokine Analysis: Levels of TNF-α, IL-6, etc., in the BALF are measured using ELISA kits.

-

Gene Expression: mRNA expression of adhesion molecules (ICAM-1, VCAM-1) in lung tissue is quantified using RT-PCR.[12]

-

Caption: A typical experimental workflow for assessing in vivo anti-inflammatory effects.

In Vitro Model: NF-κB Activation in Bronchial Epithelial Cells

This assay determines if a compound can inhibit the activation and nuclear translocation of the NF-κB transcription factor in response to an inflammatory stimulus.[1][5]

-

Cell Culture: A human bronchial epithelial cell line (e.g., BET-1A) is cultured to ~80% confluency in appropriate media.

-

Pre-treatment: Cells are pre-incubated with various concentrations of Erythromycin (e.g., 10⁻⁷ to 10⁻⁵ M) or vehicle for a specified time (e.g., 24 hours).

-

Stimulation: Cells are stimulated with an inflammatory agent like TNF-α (e.g., 10 ng/mL) for a short period (e.g., 10-30 minutes) to induce NF-κB activation.

-

Nuclear Extraction: Following stimulation, cells are harvested, and nuclear and cytoplasmic protein fractions are carefully isolated using a nuclear extraction kit. Protein concentration is determined by a BCA or Bradford assay.

-

Western Blot for IκBα Degradation:

-

Cytoplasmic extracts are run on an SDS-PAGE gel and transferred to a PVDF membrane.

-

The membrane is probed with a primary antibody against IκBα to assess its degradation (a key step in NF-κB activation). A loading control (e.g., β-actin) is also probed.

-

Erythromycin is not expected to inhibit this step.[1]

-

-

Electrophoretic Mobility Shift Assay (EMSA):

-

Nuclear extracts are incubated with a radiolabeled or biotin-labeled DNA probe containing the NF-κB consensus binding sequence.

-

The protein-DNA complexes are separated on a non-denaturing polyacrylamide gel.

-

The gel is dried and exposed to X-ray film or imaged. A decrease in the shifted band in Erythromycin-treated samples indicates inhibition of NF-κB DNA-binding activity.

-

Conclusion and Future Directions

Erythromycin gluceptate, through its active Erythromycin moiety, possesses potent and clinically relevant anti-inflammatory properties that are distinct from its antibiotic activity. Its ability to modulate the NF-κB and MAPK signaling pathways, reduce pro-inflammatory cytokine production, and limit the recruitment and activation of neutrophils provides a strong rationale for its use and further development in the treatment of chronic inflammatory diseases such as COPD, chronic sinusitis, and nasal polyposis.[8][25] Future research should focus on further elucidating the precise molecular targets within these signaling cascades and exploring the therapeutic potential of novel, non-antibacterial macrolide derivatives to maximize anti-inflammatory benefits while minimizing the risk of antibiotic resistance.[1] The development of targeted delivery systems to enhance drug concentration at inflammatory sites could also represent a promising avenue for future investigation.

References

- 1. Molecular Mechanisms of Anti-Inflammatory Action of Erythromycin in Human Bronchial Epithelial Cells: Possible Role in the Signaling Pathway That Regulates Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of long-term administration of erythromycin on cytokine production in rat alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Erythromycin exerts in vivo anti-inflammatory activity downregulating cell adhesion molecule expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular mechanisms of anti-inflammatory action of erythromycin in human bronchial epithelial cells: possible role in the signaling pathway that regulates nuclear factor-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of Erythromycin on the Proliferation and Apoptosis of Cultured Nasal Polyp-Derived Cells and the Extracellular Signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Erythromycin Inhibits Tumor Necrosis Factor Alpha and Interleukin 6 Production Induced by Heat-Killed Streptococcus pneumoniae in Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The anti-inflammatory effect of erythromycin and its derivatives, with special reference to nasal polyposis and chronic sinusitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Erythromycin Inhibits Transcriptional Activation of NF-κB, but not NFAT, through Calcineurin-Independent Signaling in T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Erythromycin exerts in vivo anti-inflammatory activity downregulating cell adhesion molecule expression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anti-inflammatory action of erythromycin. Its inhibitory effect on neutrophil NADPH oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anti-inflammatory effects of erythromycin and tetracycline on Propionibacterium acnes induced production of chemotactic factors and reactive oxygen species by human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effect of erythromycin on matrix metalloproteinase-9 and cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. JCI Insight - Erythromycin inhibits neutrophilic inflammation and mucosal disease by upregulating DEL-1 [insight.jci.org]

- 17. researchgate.net [researchgate.net]

- 18. Erythromycin inhibits neutrophilic inflammation and mucosal disease by upregulating DEL-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Erythromycin suppresses nuclear factor-kappaB and activator protein-1 activation in human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. In vitro effects of erythromycin on RANKL and nuclear factor-kappa B by human TNF-alpha stimulated Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Erythromycin reverses cigarette smoke extract-induced corticosteroid insensitivity by inhibition of the JNK/c-Jun pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Erythromycin inhibits transcriptional activation of NF-kappaB, but not NFAT, through calcineurin-independent signaling in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Erythromycin modulates eosinophil chemotactic cytokine production by human lung fibroblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]